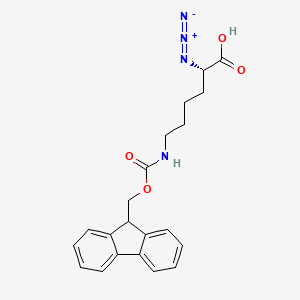

N3-L-Lys(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETYFSMTHHMLJP-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of N3-L-Lys(Fmoc)-OH in Advanced Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N3-L-Lys(Fmoc)-OH, a non-natural amino acid derivative, has emerged as an indispensable tool in modern biochemistry and drug development. Its unique bifunctional nature, featuring a fluorenylmethoxycarbonyl (Fmoc) protected α-amino group and an azide moiety on the lysine side chain, enables its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS). The true power of this building block lies in the bioorthogonal reactivity of the azide group, which serves as a versatile chemical handle for the site-specific modification of peptides through "click chemistry." This guide provides an in-depth overview of the applications, experimental protocols, and quantitative data associated with the use of this compound.

Core Applications in Biochemistry and Drug Development

The primary utility of this compound stems from its role as a precursor to azide-modified peptides. The azide group is chemically inert during the cycles of Fmoc-SPPS, yet it can be selectively reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1][2] This high efficiency and specificity, even in complex biological environments, underpins its use in several key areas:

-

Peptide-Drug Conjugates (PDCs): By incorporating this compound into a peptide with targeting capabilities, a cytotoxic drug functionalized with an alkyne can be precisely attached. This strategy is pivotal in developing next-generation targeted therapies.

-

Probing Protein-Protein Interactions: Peptides containing azidolysine can be used as baits to capture and identify interacting proteins. The azide handle allows for the attachment of reporter tags, such as biotin or fluorescent dyes, for detection and isolation of binding partners.[3]

-

Development of Novel Biomaterials: The ability to crosslink or functionalize peptides through the azide group is leveraged to create hydrogels, scaffolds, and other biomaterials with tailored properties.[2]

-

Fluorescent Labeling and Imaging: Site-specific attachment of fluorescent probes via click chemistry enables the tracking and visualization of peptides in vitro and in vivo.[4]

Quantitative Data on this compound Mediated Reactions

The efficiency of both the incorporation of this compound into peptides and the subsequent click chemistry reactions is critical for its utility. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Conditions |

| Purity of Commercial Reagent | ≥98.0% (HPLC) | Standard quality control for use in peptide synthesis. |

| Coupling Efficiency in SPPS | Generally high; can exceed 95% | Dependent on coupling reagents (e.g., HBTU, DIC/HOBt), reaction time, and the peptide sequence. Difficult couplings may require double coupling or more potent activators.[5][6] |

| Azide Group Stability | Stable | Resistant to standard Fmoc deprotection conditions (20% piperidine in DMF) and cleavage from the resin (e.g., 95% TFA).[2][7] |

Table 1: Properties and SPPS-Related Data for this compound.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions |

| SPAAC | Azidolysine-containing peptide + DBCO-PEG | 0.34 | HBS (pH 7.4) |

| SPAAC | Azidolysine-containing peptide + BCN-functionalized molecule | 0.28 | Not specified |

Table 2: Representative Reaction Kinetics for SPAAC with Azidolysine-Containing Peptides.[4][8]

| Reaction Type | Reactants | Reported Efficiency/Yield | Conditions |

| CuAAC | Azide-modified peptide + Alkyne-modified peptide | >95% conversion | Copper wire as catalyst, DMF, 50 °C, 5 hours.[5][6] |

| CuAAC | Azide-modified peptide + Alkyne-functionalized molecule | High yield | CuSO₄, Sodium Ascorbate, room temperature.[5] |

| CuAAC | On-resin cyclization of a peptide with azidolysine and propargylglycine | ~89% yield of monomer | 1.5 equivalents of CuI in DMF.[9] |

Table 3: Reported Efficiencies and Yields for CuAAC Reactions Involving Azide-Modified Peptides.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azidolysine residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling: a. Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature. c. To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step ("double coupling"). d. Wash the resin as in step 2.

-

Incorporation of this compound: Repeat step 3 using this compound as the amino acid to be coupled.

-

Peptide Elongation: Continue coupling subsequent amino acids as described in step 3 until the desired sequence is assembled.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes a typical CuAAC reaction in solution.

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper ligand (e.g., THPTA) solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the reaction buffer to their desired final concentrations. Typically, a slight excess of one reactant is used.

-

Reaction Assembly: In a microcentrifuge tube, add the following in order: a. Solution of the azide-containing peptide. b. Solution of the alkyne-functionalized molecule. c. A premixed solution of CuSO₄ and the copper ligand. A common ratio is 1:5 copper to ligand. d. Freshly prepared sodium ascorbate solution.

-

Reaction Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide

This protocol describes a copper-free click chemistry reaction.

Materials:

-

Azide-containing peptide

-

Cyclooctyne-functionalized molecule (e.g., DBCO-PEG, BCN-drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent if needed for solubility (e.g., DMSO)

Procedure:

-

Reactant Preparation: a. Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. b. Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.

-

Reaction Incubation: Mix the solutions of the azide-peptide and the cyclooctyne-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[10]

-

Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the peptide conjugate by RP-HPLC.

Visualizing the Workflow and Applications

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the application of this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Bioorthogonal conjugation pathways for azide-modified peptides via click chemistry.

Caption: Logical workflow for the development of a peptide-drug conjugate using this compound.

References

- 1. jpt.com [jpt.com]

- 2. chempep.com [chempep.com]

- 3. Studying protein-protein interactions using peptide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Nα-Fmoc-Nε-azido-L-lysine (Fmoc-Lys(N3)-OH): A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-azido-L-lysine, commonly referred to as Fmoc-Lys(N3)-OH, is a synthetically modified amino acid that has become an indispensable tool in the fields of chemical biology, drug discovery, and materials science.[1][2] At its core, it is a lysine derivative featuring two critical modifications: a fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino (Nα) position and an azido (-N3) group on the epsilon-amino (Nε) side chain. This unique architecture allows for its seamless integration into peptide sequences via standard Solid-Phase Peptide Synthesis (SPPS), while the azido group serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions.[1][2][3] This enables the precise, site-specific conjugation of peptides to a wide array of molecules, including fluorescent probes, cytotoxic drugs, and polymers.[1][3]

Chemical Properties and Structure

The chemical identity and physical characteristics of Fmoc-Lys(N3)-OH are foundational to its application. The compound is typically supplied as a white crystalline powder.[3]

Table 1: Physicochemical Properties of N3-L-Lys(Fmoc)-OH

| Property | Value | References |

| CAS Number | 159610-89-6 | [1][3][4][5] |

| Molecular Formula | C₂₁H₂₂N₄O₄ | [1][3][4][5][6] |

| Molecular Weight | 394.42 g/mol | [4][5][6][7] |

| Appearance | White crystalline powder | [3] |

| Purity | ≥98% | [3][8] |

| Optical Rotation | [α]D²⁰ = -12.0 to -14.5° (c=1 in DMF) | [3] |

| Melting Point | 78 °C (decomposes) | [9][10] |

| Solubility | Soluble in Dimethylformamide (DMF) | |

| Storage | Refrigerate at 2°C - 8°C | [3][5] |

Chemical Structure

The structure of Fmoc-Lys(N3)-OH can be deconstructed into three key functional components:

-

L-Lysine Backbone : Provides the core amino acid structure for peptide chain elongation.

-

Nα-Fmoc Group : A base-labile protecting group essential for Fmoc-based SPPS. It prevents unwanted reactions at the α-amino group during peptide coupling and is selectively removed under mild basic conditions, typically with piperidine.[1]

-

Nε-Azido Group : A highly versatile functional group on the side chain. The azide is crucial as it is stable under the standard acidic (TFA) and basic (piperidine) conditions of SPPS, ensuring its integrity throughout peptide synthesis.[6][7][11] It serves as a bioorthogonal handle for subsequent modification.[12]

Experimental Protocols and Workflow

Fmoc-Lys(N3)-OH is primarily used in a two-stage workflow: (1) incorporation into a peptide sequence using Fmoc-SPPS, and (2) post-synthetic modification of the azide-containing peptide via click chemistry.

Generalized Protocol for Synthesis and Labeling

This protocol outlines a representative methodology for creating a custom bioconjugate.

Stage 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation : The synthesis begins with a suitable solid support (resin), which is swelled in a solvent like DMF.

-

Fmoc Deprotection : If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed using a 20% piperidine solution in DMF to expose the free amine.

-

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (which could be Fmoc-Lys(N3)-OH or another) is activated by a coupling reagent (e.g., HBTU, HATU) and coupled to the resin's free amine.

-

Iterative Cycles : Steps 2 and 3 are repeated for each amino acid in the desired sequence. Fmoc-Lys(N3)-OH is added at the specific site where conjugation is intended.[1] The stability of the azido group to piperidine and TFA is critical for its successful incorporation.[6][7]

-

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). The azide group remains intact.[6][11]

-

Purification : The crude azide-modified peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Stage 2: Click Chemistry Conjugation

The purified azide-peptide is now ready for conjugation. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][12][13]

-

Reaction Setup : The azide-peptide is dissolved in a suitable solvent system (e.g., water/t-butanol).

-

Addition of Reagents : An alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule) is added, followed by a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).

-

Reaction and Purification : The reaction proceeds rapidly and specifically to form a stable triazole linkage. The final peptide conjugate is then purified by RP-HPLC to remove excess reagents and byproducts.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from the initial building block to the final functionalized bioconjugate.

Caption: Workflow for peptide bioconjugation using Fmoc-Lys(N3)-OH.

Core Advantages and Applications

The utility of Fmoc-Lys(N3)-OH stems from its unique combination of features:

-

SPPS Compatibility : The building block is fully compatible with standard automated and manual Fmoc-SPPS protocols, allowing for straightforward integration into established workflows.[1]

-

Bioorthogonality : The azide group is highly selective in its reactivity, participating in click chemistry reactions without cross-reacting with native biological functional groups.[13] This allows for clean and specific labeling in complex environments.

-

Versatility : The azide handle supports both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offering flexibility in experimental design.[1][12][13] This enables conjugation to a vast library of molecules functionalized with alkynes or strained cyclooctynes.

-

Key Applications :

-

Drug Development : Creation of peptide-drug conjugates (PDCs) for targeted therapy.[2][3]

-

Fluorescent Labeling : Synthesis of fluorescently labeled peptides for biological imaging and tracking.[3][14]

-

Protein Engineering : Introduction of specific functionalities to modify protein behavior.[3]

-

Biomaterials : Development of novel biomaterials and advanced drug delivery systems.[3]

-

Conclusion

Nα-Fmoc-Nε-azido-L-lysine is a powerful and versatile chemical tool that bridges the gap between synthetic peptide chemistry and functional biology. Its robust compatibility with SPPS and the bioorthogonal reactivity of its azide side chain provide researchers with a reliable method for constructing complex, site-specifically modified peptides. This capability is crucial for advancing research in therapeutics, diagnostics, and materials science, making Fmoc-Lys(N3)-OH a cornerstone reagent for modern bioconjugation.[1]

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Fmoc-Lys(N3)-OH | 159610-89-6 | FF72479 | Biosynth [biosynth.com]

- 6. AnaSpec FMOC-LYS(N3)-OH 250MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. AnaSpec FMOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. Fmoc-Lys(N3)-OH | 159610-89-6 [chemicalbook.com]

- 10. FMOC-LYS(N3)-OH | CAS#:159610-89-6 | Chemsrc [chemsrc.com]

- 11. peptide.com [peptide.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

The Azide Group in N3-L-Lys(Fmoc)-OH: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

The incorporation of bioorthogonal functional groups into peptides and proteins is a cornerstone of modern chemical biology and drug development. N3-L-Lys(Fmoc)-OH has emerged as a critical building block for the site-specific introduction of an azide moiety. This versatile handle enables a wide array of subsequent modifications through highly efficient and selective bioorthogonal reactions, famously known as "click chemistry." This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the azide group in this compound, offering valuable data and protocols for its effective use in research and development.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is modified with an azide (-N3) functionality and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This design makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2]

| Property | Value |

| Molecular Formula | C21H22N4O4 |

| Molecular Weight | 394.42 g/mol |

| Appearance | White to off-white powder |

| Functional Groups | α-Fmoc-protected amine, ε-azide |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

| Storage Conditions | 0 - 8 °C |

Stability of the Azide Group

The utility of this compound in multi-step peptide synthesis is critically dependent on the stability of the azide group throughout the synthesis and deprotection steps.

Stability during Solid-Phase Peptide Synthesis (SPPS)

The azide group in this compound exhibits excellent stability under the standard conditions of Fmoc-based SPPS.[1][2] It is resistant to the mild basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (typically trifluoroacetic acid, TFA).[2][3]

Stability during Cleavage and Deprotection: The Critical Role of Scavengers

While the azide group is stable to TFA, its integrity can be compromised by certain scavengers commonly included in cleavage cocktails to protect sensitive amino acid residues. Thiol-based scavengers, in particular, can lead to the undesired reduction of the azide to an amine.[4][5]

A study by Schneggenburger et al. (2010) provided quantitative data on the extent of azide reduction in the presence of different thiol scavengers during TFA-mediated cleavage. While the study did not use this compound specifically, the results for other azido-amino acids are highly indicative. The data clearly demonstrates that 1,2-ethanedithiol (EDT) can cause significant reduction of the azide, while dithiothreitol (DTT) is a much safer alternative.[4][5][6]

Table 1: Influence of Thiol Scavengers on Azide Stability During TFA Cleavage

| Cleavage Cocktail Composition (TFA/H2O/TIS/Scavenger) | Scavenger | Peptide Context | % Azide Reduction |

| 92.5:2.5:2.5:2.5 | EDT | Terminal Azide | High |

| Not Specified | DTT | Terminal Azide | Low |

Data adapted from Schneggenburger et al., J Pept Sci, 2010. The original study investigated several peptide sequences and the level of reduction varied. "High" indicates a substantial conversion to the amine, in some cases up to 50%, while "Low" indicates minimal reduction.

Recommendation: For peptides containing this compound, it is strongly recommended to use a cleavage cocktail containing DTT instead of EDT if a thiol scavenger is required. A standard recommended cocktail is TFA/H2O/TIPS/DTT (92.5:2.5:2.5:2.5 v/v/v/w).[7] If the peptide does not contain scavenger-requiring residues, a simple TFA/water/TIS cocktail can be used to avoid any potential for azide reduction.

Reactivity of the Azide Group

The azide group is a versatile functional handle that can participate in several highly specific and efficient ligation reactions. This bioorthogonality means that the azide group will not react with the vast majority of functional groups found in biological systems, allowing for precise chemical modifications.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of "click chemistry." It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is characterized by its high yield, stereospecificity, and mild reaction conditions.[9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[8][9] SPAAC is generally faster than the Staudinger ligation and has become a widely used tool for in vivo chemistry.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Azide-Containing Amino Acid | Strained Alkyne | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Azidolysine analogue | DBCO | HBS buffer, pH 7.4 | 0.34 |

| Azidolysine analogue | BCN | MeOD | 0.28 |

Data from Klánová et al., Org. Biomol. Chem., 2022. While not this compound itself, this data provides a strong indication of the expected reaction kinetics.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine. The classical Staudinger reaction reduces the azide to an amine.[11] However, a modification of this reaction, known as the Staudinger ligation, results in the formation of a stable amide bond. This reaction is highly selective and proceeds under mild, aqueous conditions.[1] While generally slower than SPAAC, it remains a valuable tool for bioconjugation.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a resin support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and an activator like HOBt (3 eq.) or DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin conjugation of an alkyne-containing molecule to an azide-functionalized peptide.

-

Resin Preparation: Synthesize the azide-containing peptide on the resin as described in Protocol 1. The N-terminal Fmoc group may be left on or removed depending on the experimental design. Swell the resin in DMF.

-

Reaction Mixture Preparation:

-

Dissolve the alkyne-modified molecule (5-10 eq.) in DMF.

-

Prepare a fresh solution of sodium ascorbate (10-20 eq.) in water.

-

Prepare a solution of copper(II) sulfate (CuSO4) (5-10 eq.) in water.

-

-

Reaction:

-

Add the alkyne solution to the resin.

-

Add the CuSO4 solution to the resin.

-

Add the sodium ascorbate solution to initiate the reaction.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

-

Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.

-

Cleavage and Purification: Cleave the peptide from the resin using an appropriate cleavage cocktail (see stability section) and purify by RP-HPLC.

Protocol 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne to a purified azide-containing peptide.

-

Peptide Preparation: Synthesize and purify the azide-containing peptide.

-

Reactant Dissolution: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 eq.) of the strained alkyne (e.g., DBCO-PEG) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used.

-

Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Purify the final conjugate by RP-HPLC.

Protocol 4: Azide Reduction to Amine via Staudinger Reduction

This protocol describes the conversion of the azide group to a primary amine using a phosphine reagent.

-

Reactant Preparation: Dissolve the azide-containing peptide in a suitable solvent (e.g., a mixture of water and an organic co-solvent like THF or DMF).

-

Reaction: Add an excess of a phosphine reagent, such as triphenylphosphine or the water-soluble TCEP (tris(2-carboxyethyl)phosphine).

-

Hydrolysis: The reaction proceeds to form a phosphine imine intermediate, which is then hydrolyzed by the water in the solvent mixture to the primary amine and the corresponding phosphine oxide. The reaction is typically stirred at room temperature for several hours.

-

Purification: Purify the resulting amine-containing peptide by RP-HPLC.

Conclusion

This compound is an invaluable tool for the synthesis of modified peptides and proteins. The azide group is generally stable throughout SPPS, with the notable exception of its sensitivity to certain thiol-based scavengers during cleavage. By selecting the appropriate cleavage cocktail, the integrity of the azide can be preserved. The reactivity of the azide in CuAAC, SPAAC, and the Staudinger ligation provides a versatile platform for a wide range of bioconjugation applications, from the development of peptide-drug conjugates to the creation of novel biomaterials. A thorough understanding of the stability and reactivity of this functional group, as detailed in this guide, is essential for its successful implementation in research and drug development.

References

- 1. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. AnaSpec FMOC-LYS(N3)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, a critical building block in modern peptide chemistry and drug development. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on enabling researchers to effectively incorporate this versatile amino acid into their workflows.

Core Compound Data

Nε-azido-Nα-(9-fluorenylmethoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-L-Lys(N3)-OH, is a synthetic amino acid derivative. The key features of this compound are the Fmoc protecting group on the α-amine, which is standard for solid-phase peptide synthesis (SPPS), and an azide moiety on the ε-amine of the lysine side chain. This azide group serves as a bioorthogonal handle for "click chemistry" reactions, allowing for the specific modification of peptides.

| Property | Value |

| CAS Number | 159610-89-6 |

| Molecular Formula | C₂₁H₂₂N₄O₄ |

| Molecular Weight | 394.43 g/mol [1] |

| Appearance | White crystalline powder[1][2] |

| Purity | Typically ≥98%[2] |

| Storage Conditions | Store at 2-8 °C[] |

Note: A related isomer, Nα-azido-Nε-Fmoc-L-lysine, has the CAS number 473430-12-5.[2] Researchers should ensure they are using the correct isomer for their intended application.

Key Applications in Research and Drug Development

The unique structure of Fmoc-L-Lys(N3)-OH makes it an invaluable tool for a wide range of applications:

-

Peptide Synthesis and Modification : It is a key building block in SPPS for creating peptides with site-specific modifications. The azide group is stable under standard SPPS conditions, including Fmoc deprotection and peptide cleavage from the resin.[4]

-

Bioconjugation and "Click Chemistry" : The azide functionality allows for highly efficient and specific covalent modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4][5] This enables the attachment of various molecules, including:

-

Fluorescent dyes for imaging and tracking peptides in biological systems.[4]

-

Drug molecules to create targeted peptide-drug conjugates.

-

PEG chains to improve the pharmacokinetic properties of therapeutic peptides.

-

Other biomolecules , such as sugars or nucleic acids, to create complex hybrid structures.[5]

-

-

Development of Novel Biomaterials : Peptides containing azido-lysine can be used to create novel biomaterials with specific functionalities.[4]

-

Probing Protein-Protein Interactions : Modified peptides can be used as probes to study and understand complex biological interactions.[4]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Lys(N3)-OH

The following is a generalized protocol for the incorporation of Fmoc-L-Lys(N3)-OH into a peptide sequence using manual or automated SPPS.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Preparation : Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment followed by a longer one.

-

Washing : Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

-

Coupling of Fmoc-L-Lys(N3)-OH :

-

Dissolve Fmoc-L-Lys(N3)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (3 equivalents), and a base, like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

-

Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours) with gentle agitation.

-

-

Washing : Wash the resin with DMF to remove unreacted reagents.

-

Repeat : Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

-

Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Click Chemistry (CuAAC)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the azide-containing peptide.

Caption: Workflow for CuAAC modification of an azide-containing peptide.

Methodology:

-

Dissolve the Peptide : Dissolve the purified peptide containing the azido-lysine residue in a suitable solvent system, such as a mixture of water and tert-butanol.

-

Add Alkyne : Add the alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne) to the peptide solution.

-

Prepare Catalysts : Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate.

-

Initiate the Reaction : Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Incubation : Allow the reaction to proceed at room temperature with stirring for several hours to overnight. Monitor the reaction progress by LC-MS.

-

Purification : Once the reaction is complete, purify the resulting triazole-linked peptide conjugate by RP-HPLC.

Signaling Pathway Application Example: Probing Kinase Activity

Peptides containing Fmoc-L-Lys(N3)-OH can be utilized to create probes for studying enzyme activity, such as in kinase signaling pathways. For example, a known kinase substrate peptide can be synthesized with an azido-lysine. This peptide can then be incubated with a cell lysate or a purified kinase. After the phosphorylation event, the azide group can be "clicked" to an alkyne-modified reporter tag (e.g., biotin or a fluorophore). This allows for the detection and quantification of the phosphorylated peptide, providing a measure of kinase activity.

Caption: Workflow for a kinase activity assay using an azido-modified peptide probe.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of the Fmoc group, including its core principles, detailed experimental protocols, quantitative data on its cleavage, and a discussion of common challenges and solutions in its application.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis is predicated on its stability to acidic conditions and its facile removal by a mild base, typically a secondary amine like piperidine.[1][2][3] This orthogonality is the foundation of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS.[4][5][6] The α-amino group of the incoming amino acid is temporarily protected by the Fmoc group, while reactive side chains are protected by acid-labile groups such as Boc (tert-butyloxycarbonyl), tBu (tert-butyl), and Trt (trityl).[1][4][5] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protection, which is only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[4][5]

Mechanism of Protection

The Fmoc group is typically introduced by reacting an amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][7] Fmoc-OSu is generally preferred due to its greater stability and a lower propensity for the formation of dipeptide byproducts.[2][7] The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Mechanism of Deprotection

The key to the Fmoc group's utility lies in its base-labile nature. The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[8][9] A base, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring.[7][10] This generates a stabilized carbanion, which then undergoes rapid elimination to form the highly reactive electrophile dibenzofulvene (DBF) and a carbamic acid intermediate that spontaneously decarboxylates to release the free amine.[2][10] The excess secondary amine in the reaction mixture also serves as a scavenger for the liberated DBF, forming a stable adduct and preventing its reaction with the newly deprotected amine.[2]

Quantitative Data on Fmoc Group Lability

The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the temperature. Understanding these kinetics is crucial for optimizing SPPS protocols to ensure complete deprotection while minimizing side reactions.

Kinetics of Fmoc Deprotection with Various Bases

Piperidine is the most common base used for Fmoc removal; however, other bases have been investigated to either accelerate deprotection or mitigate side reactions. The following table summarizes the half-life (t½) of Fmoc deprotection under different conditions.

| Base | Concentration (in DMF) | Half-life (t½) of Fmoc-Val Deprotection | Reference(s) |

| Piperidine | 20% (v/v) | ~6-7 seconds | [7][10][11] |

| Piperidine | 5% (v/v) | ~50 seconds for 99.99% deprotection in 8.6 min | [10] |

| Piperazine | 5% (v/v) | ~50 seconds | [10][11] |

| Morpholine | 50% (v/v) | ~1 minute | [11] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | Faster than piperidine | [12][13] |

Impact of Temperature and Solvents on Fmoc Cleavage

While most Fmoc deprotection is performed at room temperature, temperature can significantly impact the reaction rate. Increased temperatures, such as those used in microwave-assisted SPPS, accelerate Fmoc removal but can also increase the rate of side reactions like aspartimide formation.[14]

The choice of solvent also plays a role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard for SPPS and facilitate efficient Fmoc deprotection.[9][15] Thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120°C) has been observed in solvents like DMSO, DMF, and NMP, even in the absence of a base.[15][16][17]

| Solvent | Temperature | Fmoc Cleavage (%) after 15 min | Reference(s) |

| DMSO | 120°C | >95 | [15][17] |

| DMF | 120°C | >95 | [15][17] |

| NMP | 120°C | >95 | [15][17] |

| Acetonitrile | 120°C | ~60 | [15][17] |

| Chloroform | 120°C | 0 | [15][17] |

| Methanol | 120°C | 0 | [15][17] |

Experimental Protocols

The following are detailed methodologies for the key steps involving the Fmoc protecting group in peptide synthesis.

Protocol 1: Synthesis of Fmoc-Amino Acids

3.1.1. Synthesis of Fmoc-Cl

9-Fluorenylmethanol is reacted with phosgene (COCl₂) to yield Fmoc-Cl.[18] This method requires handling of highly toxic phosgene and should be performed with appropriate safety precautions.

3.1.2. Synthesis of Fmoc-OSu

A safer and more common laboratory preparation involves the reaction of Fmoc-Cl with N-hydroxysuccinimide in the presence of a base like triethylamine.[19]

3.1.3. Protection of an Amino Acid with Fmoc-OSu

This protocol describes a general procedure for the N-protection of an amino acid.

Materials:

-

Amino acid (1.0 equivalent)

-

10% Aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

-

Fmoc-OSu (1.05 equivalents) dissolved in dioxane or acetone

-

Diethyl ether

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in the basic aqueous solution.

-

Slowly add the solution of Fmoc-OSu to the amino acid solution with vigorous stirring at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[7]

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[7]

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[7]

-

Extract the precipitated Fmoc-amino acid with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps in a single cycle of amino acid addition in Fmoc-SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in DMF

-

DMF (N,N-Dimethylformamide) of high purity

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., DIPEA, Collidine) (6-10 equivalents)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for an initial 1-3 minutes.

-

Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-20 minutes.[20]

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the DBF-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): The completion of the coupling reaction can be monitored using a qualitative colorimetric test such as the Kaiser test.[21]

-

Repeat the cycle for the next amino acid in the sequence.

Protocol 3: UV Monitoring of Fmoc Deprotection

The strong UV absorbance of the dibenzofulvene-piperidine adduct (around 301 nm) can be utilized for real-time, quantitative monitoring of the deprotection step.[22][23][24] This is particularly useful in automated peptide synthesizers to ensure complete deprotection at each step.[25]

Procedure:

-

During the deprotection step, the effluent from the reaction vessel is passed through a UV spectrophotometer.

-

The absorbance at ~301 nm is monitored over time.

-

The completion of the deprotection is indicated by the return of the absorbance to the baseline. The area under the curve can be integrated to quantify the amount of Fmoc group removed, which should be consistent from cycle to cycle for an efficient synthesis.[22]

Common Side Reactions and Troubleshooting

While Fmoc chemistry is robust, several side reactions can occur, impacting the purity and yield of the final peptide.

Aspartimide Formation

This is one of the most significant side reactions in Fmoc-SPPS.[4] It occurs when an aspartic acid (Asp) residue is present in the peptide chain. The backbone amide nitrogen can attack the side-chain β-ester, forming a five-membered succinimide ring (aspartimide).[4] This is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[14] The aspartimide can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[4][14]

Mitigation Strategies:

-

Use of sterically hindered side-chain protecting groups for Asp: Protecting groups like O-2-PhiPr (2-phenylisopropyl) can reduce aspartimide formation.

-

Addition of an acidic additive to the deprotection solution: Adding 0.1 M HOBt (Hydroxybenzotriazole) or Oxyma to the 20% piperidine in DMF solution can reduce the basicity and suppress aspartimide formation.[4][14]

-

Use of a weaker base for deprotection: Piperazine has been shown to cause less aspartimide formation compared to piperidine.[3]

-

Backbone protection: Introducing a protecting group on the backbone amide nitrogen of the residue following Asp can prevent the cyclization reaction.[26]

Diketopiperazine Formation

This side reaction is most common at the dipeptide stage, particularly when Proline is one of the first two amino acids.[26] The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[26]

Mitigation Strategies:

-

Use of sterically bulky resins like 2-chlorotrityl chloride resin.[26]

-

Coupling the first two amino acids as a pre-formed dipeptide.

Racemization

Racemization of amino acids can occur during the activation step of the coupling reaction. This is a more significant issue for certain amino acids like Cysteine and Histidine.[27]

Mitigation Strategies:

-

Use of coupling additives like HOBt or Oxyma Pure.[28]

-

Careful control of the activation time and temperature.

Troubleshooting Common SPPS Issues

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Low Yield | Incomplete coupling or deprotection; Resin aggregation. | Perform a double coupling; Use a stronger deprotection reagent (e.g., with DBU); Use a different solvent system (e.g., NMP). | [21][26] |

| Incomplete Deprotection | Resin aggregation; Steric hindrance. | Extend deprotection time; Use a stronger base cocktail (e.g., 2% DBU/2% piperidine in DMF); Increase temperature (microwave). | [13][26] |

| Side Product Formation | Aspartimide formation; Diketopiperazine formation; Racemization. | See specific mitigation strategies above. | [4][14][26] |

| Resin Clogging | Poor resin quality; Improper swelling. | Ensure proper resin swelling before synthesis; Use high-quality resin. | [21] |

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex peptides with high purity and yield. A thorough understanding of its chemical principles, lability under various conditions, and potential side reactions is paramount for researchers and drug development professionals. By implementing optimized protocols, utilizing real-time monitoring techniques, and employing strategies to mitigate common side reactions, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and the development of novel peptide-based therapeutics.

References

- 1. biosynth.com [biosynth.com]

- 2. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. connectsci.au [connectsci.au]

- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chimia.ch [chimia.ch]

- 17. researchgate.net [researchgate.net]

- 18. acs.org [acs.org]

- 19. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. kilobio.com [kilobio.com]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 26. peptide.com [peptide.com]

- 27. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 28. chempep.com [chempep.com]

An In-depth Technical Guide to Click Chemistry with Azide-Modified Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, are stereospecific, and simple to perform in benign solvents like water.[1][2] Among these reactions, the azide-alkyne cycloaddition has emerged as a powerful tool in chemical biology, drug discovery, and materials science.[1][3] This guide provides a comprehensive technical overview of click chemistry, with a specific focus on the use of azide-modified amino acids for the precise and efficient modification of peptides and proteins.

The incorporation of unnatural amino acids bearing bioorthogonal functional groups, such as azides, into proteins allows for their selective modification in complex biological environments.[4][5][6] This has revolutionized the study of protein function, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.[] Two primary forms of the azide-alkyne cycloaddition are widely utilized: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][8]

Core Concepts of Azide-Alkyne Click Chemistry

The foundation of this technology lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring.[3] While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has made this reaction exceptionally suitable for biological applications.[1][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, demonstrating a massive rate acceleration of 107 to 108 compared to its uncatalyzed counterpart.[1] It is highly specific for terminal alkynes and results exclusively in the formation of the 1,4-disubstituted triazole regioisomer.[1][9] The reaction is typically carried out in aqueous solutions and is tolerant of a wide range of functional groups found in biological systems.[1][10]

Key Features of CuAAC:

-

High Efficiency and Yield: The reaction proceeds rapidly and often to completion, yielding nearly quantitative amounts of the desired product.[10]

-

Exceptional Selectivity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups present in biological molecules.[10]

-

Mild Reaction Conditions: CuAAC can be performed at room temperature and in a wide pH range (typically 4-12), making it compatible with sensitive biomolecules.[1][11]

A common concern with CuAAC is the potential cytotoxicity of the copper(I) catalyst.[12] However, the use of copper-chelating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can mitigate this issue by stabilizing the Cu(I) oxidation state and reducing cellular toxicity.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a potentially toxic metal catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8] This reaction utilizes a strained cyclooctyne, which possesses significant ring strain that is released upon cycloaddition with an azide, providing the driving force for the reaction.[15][16]

Key Features of SPAAC:

-

Metal-Free: The absence of a copper catalyst makes SPAAC highly biocompatible and suitable for in vivo applications.[8][12]

-

Bioorthogonality: Like CuAAC, the reacting partners are bioorthogonal.[16]

-

Fast Kinetics: The reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne.[15][17]

The development of various cyclooctyne derivatives, such as dibenzocyclooctynes (DIBO) and difluorinated cyclooctynes (DIFO), has led to faster reaction kinetics, enabling efficient labeling at low concentrations.[17]

Incorporation of Azide-Modified Amino Acids into Proteins

The ability to introduce azide functionalities into proteins at specific sites is crucial for targeted modifications. This is primarily achieved through the incorporation of unnatural amino acids (UAAs) containing an azide group.[5][18]

Two main strategies are employed for this purpose:

-

Residue-Specific Incorporation: This method involves the global replacement of a natural amino acid with an azide-containing analog. For example, azidohomoalanine (AHA) can be used as a surrogate for methionine and incorporated into proteins by the native translational machinery in methionine-depleted media.[6][19]

-

Site-Specific Incorporation: This approach allows for the insertion of an azide-modified UAA at a specific position in the protein sequence. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon) and inserts the UAA at that site.[5][18] Common examples of azide-modified UAAs for site-specific incorporation include p-azido-L-phenylalanine (Azi) and N-ε-(2-azidoethoxy)carbonyl-L-lysine (AzK).[18][20]

Quantitative Data

The efficiency of click chemistry reactions can be quantified by their second-order rate constants. The following table summarizes representative rate constants for various SPAAC reactions.

| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl Azide | ~0.34 | [21] |

| BCN | Benzyl Azide | ~0.28 | [21] |

| DIFO | Benzyl Azide | ~0.76 | [17] |

| DIBO | Benzyl Azide | ~0.1 | [17] |

| BARAC | Benzyl Azide | ~9.3 | [15] |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH]

This protocol describes a two-step synthesis from commercially available Fmoc-Asn-OH.[22]

Step 1: Hofmann Rearrangement to Fmoc-Dap-OH

-

Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.

-

Add pyridine and (diacetoxyiodo)benzene (PIDA).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Acidify the reaction mixture with HCl and extract the product with an organic solvent.

-

Dry and concentrate the organic phase to yield Fmoc-Dap-OH.

Step 2: Diazo Transfer to Fmoc-Ala(N₃)-OH

-

Dissolve Fmoc-Dap-OH in a biphasic mixture of water, methanol, and dichloromethane.

-

Add CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride.

-

Adjust the pH to 9 with aqueous K₂CO₃ solution.

-

Stir vigorously for 18 hours.

-

Perform an aqueous workup, acidify the aqueous phase, and extract the product with ether.

-

Dry and concentrate the organic extracts to obtain Fmoc-Ala(N₃)-OH.[22]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general procedure for labeling a protein containing an azide-modified amino acid with an alkyne-functionalized probe (e.g., a fluorescent dye).[13][14]

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-probe stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

THPTA ligand stock solution (e.g., 250 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

Procedure:

-

To the azide-modified protein solution, add the alkyne-probe to the desired final concentration (typically a 10-50 fold molar excess over the protein).

-

In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA ligand solutions.

-

Add the copper catalyst solution to the protein-alkyne mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours.

-

The labeled protein can be purified from excess reagents by size exclusion chromatography or dialysis.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General workflow for protein labeling using SPAAC.

Applications in Research and Drug Development

The versatility of click chemistry with azide-modified amino acids has led to its widespread adoption in various fields:

-

Chemical Proteomics: Used for activity-based protein profiling (ABPP), identifying enzyme inhibitors, and studying post-translational modifications.[23][24]

-

Bioconjugation: Enables the attachment of various molecules, including fluorescent dyes, biotin, and polyethylene glycol (PEG), to proteins for imaging, purification, and therapeutic applications.[2][10]

-

Drug Discovery: Facilitates the synthesis of complex molecules and libraries of compounds for screening.[1] It is a key technology in the development of antibody-drug conjugates (ADCs), allowing for site-specific conjugation of cytotoxic drugs to antibodies.[]

-

Materials Science: Used in the synthesis of polymers and the functionalization of surfaces.[3]

Conclusion

Click chemistry, particularly the CuAAC and SPAAC reactions, in conjunction with the incorporation of azide-modified amino acids, provides a powerful and versatile platform for the precise chemical modification of proteins. This in-depth guide has provided the core concepts, quantitative data, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing the potential of this transformative technology. The continued development of new bioorthogonal reactions and unnatural amino acids promises to further expand the applications of click chemistry in solving complex biological problems and creating next-generation therapeutics.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. bachem.com [bachem.com]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 6. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioclone.net [bioclone.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 16. jcmarot.com [jcmarot.com]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to N3-L-Lys(Fmoc)-OH: Properties and Applications in Bioconjugation and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of N3-L-Lys(Fmoc)-OH, an essential amino acid derivative for advanced scientific research. The document details its solubility in various solvents, provides experimental protocols for its application, and visualizes key workflows, offering a comprehensive resource for professionals in peptide chemistry, chemical biology, and drug development.

Core Properties of this compound

This compound, also known as Fmoc-L-azidolysine, is a versatile building block widely utilized in solid-phase peptide synthesis (SPPS) and bioconjugation.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it suitable for standard Fmoc-based peptide synthesis protocols.[1] The key feature of this compound is the azide (-N₃) functionality on the lysine side chain, which allows for site-specific modification of peptides and proteins through bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The azide group is stable to the reagents commonly used in SPPS, such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the solid support.[2][3]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its structural features and common applications. The presence of the large, nonpolar Fmoc group generally limits solubility in aqueous solutions, while the free carboxylic acid and the polar azide group contribute to its solubility in polar organic solvents.

For practical applications, especially in solid-phase peptide synthesis, this compound is typically dissolved in polar aprotic solvents.

| Solvent | Qualitative Solubility | Common Application Notes |

| Dimethylformamide (DMF) | Soluble | A standard and highly effective solvent for dissolving Fmoc-amino acids, including this compound, for coupling reactions in SPPS.[4] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF in SPPS, particularly for difficult couplings.[4] |

| Dimethyl sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds, including Fmoc-amino acids.[4][5][6] It can be used to prepare stock solutions. |

| Dichloromethane (DCM) | Soluble | Mentioned as a solvent for a related PEGylated compound.[6] Often used for washing steps in SPPS. |

| Water | Poorly Soluble | Generally, Fmoc-protected amino acids exhibit low solubility in water. The hydrochloride salt form of a similar lysine derivative is noted to enhance solubility in various solvents, suggesting that pH adjustment or salt formation could influence aqueous solubility.[7] The addition of a hydrophilic PEG spacer to a similar molecule increases solubility in aqueous media.[6] |

| Methanol | Partially Soluble | A related compound, Fmoc-Lys-OH, shows some solubility in methanol, often requiring sonication and pH adjustment.[5] |

Experimental Protocols

The primary application of this compound is its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol outlines the general steps for the manual synthesis of a peptide containing an azido-lysine residue on a Rink Amide resin.

1. Resin Swelling:

-

Swell the Rink Amide resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. N-terminal Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

-

Perform the treatment twice: first for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove residual piperidine.

3. Amino Acid Coupling (Incorporation of this compound):

-

Prepare the coupling solution:

-

Dissolve this compound (3 equivalents relative to the resin loading capacity) in DMF.

-

Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

-

-

Pre-activate the amino acid mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

To ensure complete coupling, a monitoring test, such as the Kaiser test, can be performed.

4. Washing:

-

After the coupling reaction, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group using the deprotection procedure described in step 2.

7. Final Washing:

-

Wash the resin extensively with DMF (5 times), DCM (5 times), and finally with methanol (3 times).

-

Dry the resin under vacuum.

8. Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

-

Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove the majority of the TFA.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Visualizing Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating this compound

Caption: Workflow for SPPS incorporating this compound.

Logical Relationship for Bioorthogonal Conjugation

Caption: Bioorthogonal conjugation using click chemistry.

References

- 1. chempep.com [chempep.com]

- 2. AnaSpec FMOC-LYS(N3)-OH 250MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. peptide.com [peptide.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Fmoc-N'-(azido-PEG4)-L-Lysine | BroadPharm [broadpharm.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Safe Handling of N3-L-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety protocols and handling precautions for N3-L-Lys(Fmoc)-OH, a versatile amino acid derivative integral to peptide synthesis and bioconjugation. Due to the presence of an azide functional group, this compound requires careful handling to mitigate risks associated with this energetic moiety. Adherence to the following procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound, also known as (S)-2-(Fmoc-amino)-6-azidohexanoic acid, is an organic azide. While a specific hazard classification under OSHA for this compound is not widely established, the primary risks are associated with the azide group.[1] Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light.[2][3] They are also potentially toxic.

Physicochemical and Toxicological Data

Quantitative toxicological and physicochemical data for this compound is largely unavailable in public safety documents.[1] The safety precautions are therefore predicated on the general known hazards of organic azides.

| Parameter | Data | Citation |

| Chemical Formula | C21H22N4O4 | [1] |

| Molecular Weight | 394.4 g/mol | [4] |

| Appearance | White to off-white powder | |

| Acute Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | May be harmful if absorbed through skin. | [1] |

| Eye Damage/Irritation | May cause eye irritation. | [1] |

| Inhalation Hazard | May be harmful if inhaled. May cause respiratory tract irritation. | [1] |

| Ingestion Hazard | May be harmful if swallowed. | [1] |

| Flammability | No data available | [1] |

Stability of Organic Azides

The stability of organic azides is a primary safety concern. Two general rules help in assessing the potential hazard:

-

Carbon to Nitrogen (C/N) Ratio: The ratio of carbon atoms to nitrogen atoms in a molecule can indicate its stability. For this compound (C21H22N4O4), the C/N ratio is 21/4 = 5.25. A common guideline suggests that a ratio where the number of nitrogen atoms does not exceed the number of carbon atoms is generally more stable.[2][5]

-

Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide).[2][5] In this compound, there is one azide group and 21 carbon atoms, which satisfies this rule, suggesting a relatively stable compound under normal conditions.

Despite these indicators of relative stability, it is crucial to treat all organic azides as potentially explosive and handle them with appropriate care.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure and risk.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Blast Shield: The use of a blast shield is strongly recommended, especially when working with quantities greater than a few grams or when heating the compound.[3]

-

Ventilation: Local exhaust ventilation should be used to control airborne dust or mists.[1]

Personal Protective Equipment (PPE)

| PPE Type | Specification | Citation |

| Eye Protection | Chemical safety goggles or a face shield. | [1][3] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use. | [1][3] |

| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a full suit may be necessary. | [1][6] |

| Respiratory | A dust respirator or a self-contained breathing apparatus should be used if there is a risk of inhaling dust, especially during spill cleanup. A specialist should be consulted. | [1] |

Experimental Protocols

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

Receiving and Storage:

-

Upon receipt, visually inspect the container for any damage.

-